molecular formula C4H14N4O4S3 B14476421 [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane CAS No. 66090-57-1

[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane

Cat. No.: B14476421
CAS No.: 66090-57-1
M. Wt: 278.4 g/mol
InChI Key: PLJBFHDCNXJYTC-UHFFFAOYSA-N
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Description

[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane is a complex organosulfur compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane typically involves the reaction of dimethylsulfamoyl chloride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient cooling systems to maintain the required reaction temperature. The raw materials are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl groups to thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane can be compared with other similar organosulfur compounds, such as:

    Dimethyl sulfone: Known for its anti-inflammatory properties.

    Methanesulfonamide: Used as an intermediate in the synthesis of pharmaceuticals.

    Sulfanilamide: An antibiotic used to treat bacterial infections.

The uniqueness of this compound lies in its multiple sulfamoyl groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

66090-57-1

Molecular Formula

C4H14N4O4S3

Molecular Weight

278.4 g/mol

IUPAC Name

[(dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane

InChI

InChI=1S/C4H14N4O4S3/c1-7(2)14(9,10)5-13-6-15(11,12)8(3)4/h5-6H,1-4H3

InChI Key

PLJBFHDCNXJYTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NSNS(=O)(=O)N(C)C

Origin of Product

United States

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